Mesotocin
Overview
Description
Mesotocin is a nonapeptide neurohypophysial hormone mainly synthesized in specific neuronal groups within the hypothalamus and released from the posterior pituitary gland in amphibian, reptilian, and avian species . It is a homolog of oxytocin (OT) in mammals . The molecular formula of this compound is C43H66N12O12S2 .
Synthesis Analysis
This compound is a derivative of the amino acid tryptophan . It is primarily secreted by the pineal gland, but it can also be synthesized in other organs and cells, such as the bone marrow, brain, lens, skin, retina, and lymphocytes .
Molecular Structure Analysis
The molecular weight of this compound is 1007.2 g/mol . Its IUPAC name is (2 S )-1- [ (4 R ,7 S ,10 S ,13 S ,16 S ,19 R )-19-amino-7- (2-amino-2-oxoethyl)-10- (3-amino-3-oxopropyl)-13- [ (2 S )-butan-2-yl]-16- [ (4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]- N - [ (2 S ,3 S )-1- [ (2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide .
Scientific Research Applications
Renal and Vascular Responses in Amphibians
Mesotocin (MT) has been studied for its renal and vascular responses in amphibians, particularly in bullfrogs. Research found that MT acts as a diuretic at low doses, with the response being dose-related. Interestingly, at high doses, the diuretic response decreases, sometimes resulting in antidiuresis. The study also noted that MT could dilate afferent glomerular vessels, suggesting its potential as a physiologically important diuretic agent (Pang & Sawyer, 1978).
Measurement in Birds
In birds, specifically large-billed crows, MT has been measured using a non-invasive method. This research aimed to associate peripheral MT levels with social behavior in birds. The study successfully elevated urinary MT levels post-intravenous MT injection, validating the method for future behavioral pharmacological studies in birds (Seguchi, Mogi, & Izawa, 2022).
This compound Receptor in Turdus Thrushes
A study on East Eurasian Turdus thrushes identified 18-amino acid duplications in the C-terminal domain of the this compound receptor (MTR). This discovery provides insight into the phylogenetic assumptions and diversification within Eurasian Turdus clades, highlighting the importance of this compound in avian biology (Abe, Nishiumi, & Inoue‐Murayama, 2013).
Effects on Oxytocin Receptors in Marsupials
In marsupials, this compound has been found to stimulate uterine contractions during parturition. A study on the tammar wallaby showed that this compound receptors in the myometrium are crucial for uterine function regulation, distinguishing systemic and feto-placental factors (Siebel, Gehring, & Parry, 2002).
Neurosecretory System in Snakes
This compound's role in the neurosecretory system of snakes was investigated using immunocytochemistry and lectin histochemistry. The study in Natrix maura snakes found this compound in specific neurons, contributing to the understanding of its function in reptilian physiology (Andrades, Pérez, & Fernández‐Llebrez, 1994).
Cloning and Characterization in Amphibians
Research involving the cloning and functional characterization of the this compound receptor from the urinary bladder of the toad Bufo marinus expanded the understanding of this compound's role in regulating water and salt transport. This study is significant for revealing the variety of functions this compound and its receptor have in amphibians (Akhundova, Getmanova, Gorbulev, Carnazzi, Eggena, & Fahrenholz, 1996).
This compound in the Brain of Lizards
A study on the brain of the lizard Gekko gecko found that mesotocinergic and vasotocinergic neurons are present in specific hypothalamic nuclei. This research provides insight into the comparative neuroanatomy and function of this compound in reptilian species (Thepen, Voorn, Stoll, Sluiter, Pool, & Lohman, 1987).
Mechanism of Action
Target of Action:
Mesotocin (MT) is an ortholog of oxytocin (OT) found in amphibians. Its primary targets include receptors in the brain, specifically the V1a receptors . These receptors are predominantly located in diencephalic nuclei containing neurons expressing steroidogenic enzymes, such as 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and cytochrome P450 17α-hydroxylase/c17, 20-lyase (P450 C17) .
Mode of Action:
This compound interacts with its target receptors, leading to the activation of downstream signaling pathways. Specifically, it stimulates the biosynthesis of neurosteroids . These neurosteroids play a crucial role in regulating various behavioral and metabolic activities, including response to novelty, stress, learning, sexual behavior, and more .
Biochemical Pathways:
The affected pathways involve the conversion of cholesterol into neurosteroids. This compound induces the formation of neurosteroids such as progesterone , 17-hydroxypregnenolone , 17-hydroxyprogesterone , and dehydroepiandrosterone . These molecules have diverse effects on brain function and behavior .
Result of Action:
This compound’s action results in altered behavior, affecting social interactions, sexual behaviors, and stress responses. Neurosteroids modulate these processes, contributing to the compound’s effects .
Action Environment:
Environmental factors, such as stress levels, social context, and reproductive status, influence this compound’s efficacy. Additionally, stability may vary based on external conditions .
: Vasotocin and this compound Stimulate the Biosynthesis of Neurosteroids in the Frog Brain
Biochemical Analysis
Biochemical Properties
Mesotocin exerts biological effects by binding to G protein-coupled receptors (GPCRs) on the cell surface . It interacts with the this compound receptor (MTR), specifically found in Turdus thrushes . The interaction involves 18-amino acid duplications in the C-terminal domain of the MTR .
Cellular Effects
This compound plays a crucial role in the control of sexual behaviors in amphibians . It also stimulates the biosynthesis of neurosteroids in the frog brain .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The stimulatory effect of this compound on neurosteroid biosynthesis was mimicked by vasopressin and oxytocin, as well as by a selective V1b receptor agonist .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound on neurosteroid biosynthesis increase in a dose-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . High concentrations of this compound result in an increase in the formation of progesterone, 17-hydroxypregnenolone, 17-hydroxyprogesterone, and dehydroepiandrosterone .
Metabolic Pathways
This compound is involved in the control of neurosteroid production . It interacts with the steroidogenic enzymes 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and cytochrome P450 17α-hydroxylase/c17, 20-lyase (P450C17) .
Transport and Distribution
It is known that this compound receptors are present in diencephalic nuclei containing the 3β-HSD and P450C17 neuronal populations .
Subcellular Localization
It is known that this compound receptors are present in diencephalic nuclei containing the 3β-HSD and P450C17 neuronal populations .
Properties
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H66N12O12S2/c1-5-21(3)34(41(65)48-18-33(47)59)54-40(64)30-8-7-15-55(30)43(67)29-20-69-68-19-25(44)36(60)50-27(16-23-9-11-24(56)12-10-23)39(63)53-35(22(4)6-2)42(66)49-26(13-14-31(45)57)37(61)51-28(17-32(46)58)38(62)52-29/h9-12,21-22,25-30,34-35,56H,5-8,13-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,65)(H,49,66)(H,50,60)(H,51,61)(H,52,62)(H,53,63)(H,54,64)/t21-,22-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILDPWPVKZETMP-AMUMSSSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H66N12O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1007.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362-39-0 | |
Record name | Mesotocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MESOTOCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y635KQT1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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